molecular formula C27H24N4O4S B2787085 7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-94-9

7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2787085
CAS No.: 688055-94-9
M. Wt: 500.57
InChI Key: IHCCCMNEDYKTIF-UHFFFAOYSA-N
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Description

The compound 7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS: 688055-94-9) is a quinazolinone derivative characterized by a fused [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:

  • A 4-(4-phenylpiperazine-1-carbonyl)phenylmethyl substituent at position 7, introducing a piperazine-carbonyl moiety linked to a benzyl group. This moiety may influence pharmacokinetic properties, such as solubility and target affinity .
  • A methylenedioxy ring system ([1,3]dioxolo), which is common in bioactive compounds (e.g., natural products like safrole) and may contribute to metabolic stability .

Computational Properties (from ):

Property Value
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 8
Rotatable Bonds 7
Topological Polar Surface Area 143 Ų
XLogP (Hydrophobicity) 3.1

Properties

IUPAC Name

7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-4,4a,5,8a,9,9a-hexahydro-3aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S/c32-25(30-12-10-29(11-13-30)20-4-2-1-3-5-20)19-8-6-18(7-9-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h1-9,21-24H,10-17H2,(H,28,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMYOJLSEFAQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5CC6C(CC5NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 688055-94-9) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H30N4O4S
  • Molecular Weight : 500.57 g/mol
  • Purity : Typically >95% .

The compound's structure suggests that it may interact with various biological targets. Its design incorporates a piperazine moiety, which is known for its ability to modulate neurotransmitter systems. Research indicates that piperazine derivatives often exhibit activity against pain and inflammation pathways by inhibiting specific enzymes like fatty acid amide hydrolase (FAAH) .

Antinociceptive Effects

Several studies have investigated the analgesic properties of related compounds. For instance, derivatives of piperazine have been shown to significantly reduce pain in animal models through modulation of cannabinoid receptors and inhibition of FAAH, leading to increased levels of endogenous cannabinoids .

Table 1: Summary of Antinociceptive Studies

Study ReferenceCompound TestedModel UsedResult
JNJ-1661010Rat models for acute and neuropathic painSignificant reduction in pain response
Various piperazine derivativesInflammatory rat modelsReduced thermal hyperalgesia

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Table 2: Inflammatory Response Modulation

Study ReferenceCompound TestedInflammatory ModelResult
JNJ-1661010Carrageenan-induced paw edema in ratsDecreased edema
Piperazine derivativesLPS-induced inflammation in vitroReduced cytokine production

Case Studies

Case Study 1: Analgesic Efficacy
In a controlled study involving JNJ-1661010 (a closely related compound), researchers found that administration led to a dose-dependent increase in pain threshold in rats subjected to thermal and mechanical stimuli. The study concluded that FAAH inhibitors could provide a new class of analgesics with fewer side effects than traditional opioids .

Case Study 2: Inflammation and Pain Management
Another study explored the effects of piperazine derivatives on chronic pain models. The results indicated that these compounds not only alleviated pain but also reduced inflammatory markers significantly compared to control groups .

Comparison with Similar Compounds

Compound 15a ():

2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5,7-dimethoxyquinazolin-4(3H)-one

  • Structural Differences :
    • Core : Quinazolin-4(3H)-one (vs. sulfanylidene-dioxoloquinazolin-8-one in the target compound).
    • Substituents : Cyclopropanecarbonyl-piperazine and 2-fluorophenyl (vs. phenylpiperazine-carbonyl-benzyl).
  • Synthesis : Yielded 47% via multistep reactions, requiring purification by silica gel chromatography .
  • Bioactivity: Not explicitly reported, but the fluorophenyl group may enhance target selectivity in kinase inhibitors .

Compound QH-03 ():

N-[1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-(4-methoxy-phenyl)-hydrazine

  • Structural Differences: Chloroquinoline-piperazine vs. phenylpiperazine-carbonyl in the target compound.
  • Synthesis : 45.2% yield via hydrazine coupling, highlighting the versatility of piperazine intermediates in medicinal chemistry .

Dioxolo-Fused Heterocycles

8-Aryl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-ones ():

  • Structural Similarities : Shared methylenedioxy ([1,3]dioxolo) fused ring system.
  • Synthesis : Solvent-free one-pot methods achieved yields of 75.7–83.5%, emphasizing efficiency compared to traditional multistep protocols .
  • Key Difference: Quinolinone core (vs.

Sulfur-Containing Analogues

K284-5246 Screening Compound ():

7-(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-[1,3]dioxolo[4,5-g]quinazolin-8-one

  • Structural Similarities: Sulfanylidene and dioxoloquinazolinone core.
  • Key Difference : A 4-oxobutyl linker with a benzodioxolylmethyl-piperazine group (vs. phenylpiperazine-carbonyl-benzyl in the target compound).
  • Implications : The extended alkyl chain may increase flexibility but reduce metabolic stability .

Q & A

Q. How is the compound synthesized, and what are the critical reaction conditions?

The synthesis involves multi-step organic reactions, including coupling of the quinazolinone core with a 4-(4-phenylpiperazine-1-carbonyl)phenylmethyl group. Key steps include:

  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the phenylpiperazine carbonyl group to the benzyl moiety .
  • Thiolation : Introducing the sulfanylidene group via nucleophilic substitution or thiol exchange under inert conditions .
  • Solvent and temperature control : Reactions often use polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C to optimize yields .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are standard .

Q. What analytical techniques are used to confirm the molecular structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and confirms the sulfanylidene configuration in solid-state studies .

Q. What are the compound’s key physicochemical properties?

  • Hydrogen bonding : 1 donor and 8 acceptor sites, influencing solubility in polar solvents .
  • Lipophilicity : XlogP ~3.1, suggesting moderate membrane permeability .
  • Thermal stability : Assessed via TGA/DSC, with decomposition temperatures >200°C .

Advanced Research Questions

Q. How can low synthetic yields (<30%) in multi-step routes be optimized?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling reactions may improve efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and increases yield for steps like amidation .
  • In-line analytics : HPLC monitoring identifies intermediate degradation pathways .

Q. How do structural modifications (e.g., substituents on the phenylpiperazine group) affect biological activity?

Comparative studies on analogs reveal:

SubstituentActivity Trend (IC50_{50})Key Interaction
4-Trifluoromethylphenyl 12 nM (Kinase X)Enhanced hydrophobic binding
4-Methoxybenzyl 45 nM (Kinase X)Reduced potency due to steric hindrance
  • Molecular docking : Predicts binding affinity changes with substituent bulk/electronic effects .

Q. How to resolve contradictions in reported biological activity data across assays?

  • Assay standardization : Control for redox interference (common with thiol-containing compounds) .
  • Off-target profiling : Use kinome-wide screening to identify confounding interactions .
  • Metabolite analysis : LC-MS/MS detects active/inactive metabolites in cellular models .

Q. What computational tools are suitable for modeling its pharmacokinetics?

  • ADME prediction : SwissADME or ADMETLab estimate bioavailability (%F = 55–60%) and CYP450 interactions .
  • Molecular dynamics (MD) : Simulates membrane permeation (e.g., Desmond or GROMACS) .
  • QSAR models : Relate logP and topological polar surface area (143 Ų) to blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How to improve solubility for in vivo studies without compromising activity?

  • Prodrug design : Introduce phosphate esters at the sulfanylidene group for aqueous solubility .
  • Nanoformulation : Use liposomal encapsulation (e.g., PEGylated liposomes) to enhance plasma stability .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirms target protein stabilization upon compound binding .
  • CRISPR knockouts : Eliminate putative targets (e.g., Kinase X) to assess activity loss .

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacodynamic markers : Measure target phosphorylation in tumor xenografts via Western blot .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C) to quantify accumulation .

Tables for Key Comparisons

Table 1 : Substituent Effects on Activity (IC50_{50})

Substituent (R)Kinase X IC50_{50} (nM)Solubility (µg/mL)
4-CF3_3Ph128.5
4-OMeBz4522.1
4-ClPh2810.3
Data from

Table 2 : Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
1^1H NMRConfirms benzyl proton integrationδ 4.2 (s, 2H)
HRMSValidates molecular ion [M+H]+^+557.6202
XRPDAssesses crystallinityPeaks at 12°, 18°
Data from

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